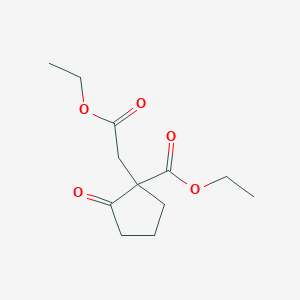

2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone

Descripción

Propiedades

IUPAC Name |

ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O5/c1-3-16-10(14)8-12(11(15)17-4-2)7-5-6-9(12)13/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEAPJFYZWGYKCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CCCC1=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403082 | |

| Record name | ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41301-66-0 | |

| Record name | ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Method 1: Reductive Alkylation Using Sodium Cyanoborohydride

- Reactants: 2-Oxo-cyclopentanecarboxylic acid ethyl ester and cyclobutylmethylamine hydrochloride.

- Reagents: Sodium acetate, sodium cyanoborohydride, 4A molecular sieves.

- Solvent: Methanol.

- Conditions: Stirring at 25°C for 16 hours.

- Workup: The reaction mixture is poured into saturated aqueous sodium bicarbonate and ethyl acetate, then separated, washed, dried over magnesium sulfate, filtered, and concentrated.

- Yield: 79% of 2-(cyclobutylmethylamino)-cyclopentanecarboxylic acid ethyl ester obtained as a clear oil.

- Characterization: LC-MS (ESI) showed m/z 226.2 [M+H]+ (calcd 225.33).

This method demonstrates efficient reductive amination leading to carbethoxy-substituted cyclopentanone derivatives, which can be further transformed into the target compound by subsequent steps.

Method 2: Diazotization and Condensation in Aqueous Medium

- Reactants: 2-Bromo-3-chloroaniline, ethyl 2-oxocyclopentane carboxylate.

- Reagents: Sodium nitrite, sodium acetate, hydrochloric acid.

- Solvent: Water.

- Conditions: Diazotization at 0°C followed by warming to 20°C over 2 hours.

- Workup: Extraction with dichloromethane, drying over magnesium sulfate, filtration, and concentration.

- Yield: Approximately 90% crude product as a red oil.

This method involves diazotization of an aromatic amine followed by coupling with ethyl 2-oxocyclopentane carboxylate, forming hydrazono intermediates that can be converted to carbethoxy derivatives.

Method 3: Condensation with Amino-Imino Propanoic Ester

- Reactants: 3-Amino-3-imino-propanoic ethyl ester hydrochloride and 2-oxo-cyclopentanecarboxylic acid ethyl ester.

- Reagents: Sodium ethoxide in ethanol, sodium hydroxide aqueous solution.

- Conditions: Reflux for 2 hours, followed by addition of aqueous sodium hydroxide and further reflux for 1 hour.

- Workup: Cooling, pH adjustment to 5-6, precipitation, filtration, washing, and drying.

- Yield: 82.9% of the desired product as a solid.

This method highlights the use of amino-imino esters for condensation with cyclopentanone esters, yielding carbethoxy-substituted cyclopentanone derivatives with good efficiency.

Summary Table of Preparation Methods

| Method No. | Reactants & Reagents | Solvent & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Oxo-cyclopentanecarboxylic acid ethyl ester, cyclobutylmethylamine hydrochloride, sodium acetate, sodium cyanoborohydride, 4A molecular sieves | Methanol, 25°C, 16 h | 79 | Reductive alkylation; clear oil product |

| 2 | 2-Bromo-3-chloroaniline, sodium nitrite, sodium acetate, ethyl 2-oxocyclopentane carboxylate, HCl | Water, 0-20°C, 2.25 h | ~90 (crude) | Diazotization and condensation; red oil crude |

| 3 | 3-Amino-3-imino-propanoic ethyl ester hydrochloride, 2-oxo-cyclopentanecarboxylic acid ethyl ester, NaOEt, NaOH | Ethanol, reflux, 3 h total | 82.9 | Condensation with amino-imino ester; solid product |

Analytical and Research Findings

- The products from these methods have been characterized by LC-MS, showing expected molecular ion peaks consistent with the molecular formula C8H12O3 and molecular weight 156.18 g/mol.

- The reactions are typically performed under mild to moderate temperatures (0–25°C or reflux in ethanol) to optimize yield and minimize side reactions.

- Use of molecular sieves and controlled pH adjustments ensures removal of water and drives the condensation reactions to completion.

- The synthetic accessibility score for the compound is relatively low (2.26), indicating moderate ease of synthesis.

- The compound shows good solubility in organic solvents and moderate polarity, facilitating purification by standard extraction and crystallization techniques.

Análisis De Reacciones Químicas

Types of Reactions

2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Sodium ethoxide (NaOEt) or other alkoxides can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions include various substituted cyclopentanecarboxylates, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a substrate for esterases, leading to the formation of active metabolites. These metabolites can then participate in further biochemical reactions, influencing cellular pathways and physiological processes.

Comparación Con Compuestos Similares

Methyl 2-Oxocyclopentane-1-carboxylate

CAS No.: 10386-81-9 (benzyl-substituted analog) Molecular Formula: C₈H₁₀O₃ Molecular Weight: 156.17 g/mol Structural Differences:

- Replaces ethoxy groups with methoxy substituents.

- Lacks the carbethoxymethyl branch at the 2-position.

1-Acetoxy-2-(carbethoxymethyl)cyclopent-1-ene

CAS No.: Not explicitly provided (synthesized in Example 21 of ) Molecular Formula: C₁₁H₁₄O₅ Key Features:

- Cyclopentene backbone with an acetoxy group at the 1-position.

- Retains the carbethoxymethyl group at the 2-position.

Reactivity :

Cycloheptanone Derivatives (e.g., 2-[2-(4-Methoxyphenyl)-2-oxoethyl]cycloheptan-1-one)

CAS No.: 62368-88-0 Molecular Formula: C₁₇H₂₀O₃ Structural Differences:

- Seven-membered cycloheptanone ring vs. five-membered cyclopentanone.

- Substituted with a 4-methoxyphenyl group instead of ethoxycarbonyl chains.

Reactivity :

- Larger ring size introduces increased conformational flexibility and reduced ring strain, favoring electrophilic substitutions over nucleophilic additions .

- Applications in fragrance and polymer industries due to aromatic substituents .

Comparative Data Table

Key Findings from Research

- Steric and Electronic Effects: The ethoxy groups in this compound impose significant steric hindrance, slowing ester hydrolysis compared to methoxy analogs .

- Ring Size Impact: Cyclopentanone derivatives generally exhibit higher reactivity in nucleophilic additions due to ring strain, whereas cycloheptanone derivatives favor electrophilic pathways .

- Synthetic Utility : The dual ethoxycarbonyl groups in the target compound enable sequential decarboxylation and functionalization, a feature absent in simpler esters .

Actividad Biológica

2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, presenting data from various studies, case evaluations, and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₁₃H₁₈O₄

- Molecular Weight : 242.28 g/mol

The compound features a cyclopentanone core with two carbethoxy groups, which are believed to enhance its biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogenic microorganisms, demonstrating effectiveness in inhibiting their growth.

Minimum Inhibitory Concentration (MIC)

A study evaluated the antimicrobial activity of this compound using the MIC method. The results are summarized in the following table:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound is particularly effective against Candida albicans, indicating its potential use in antifungal therapies .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Various studies have assessed its cytotoxic effects on cancer cell lines.

Cytotoxicity Studies

The cytotoxic effects of the compound were evaluated using several cancer cell lines, with results summarized below:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The IC₅₀ values indicate that the compound exhibits potent cytotoxicity against HeLa cells, making it a candidate for further development in cancer therapy .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

- Induction of Apoptosis : Studies suggest that it can trigger apoptosis in cancer cells, leading to programmed cell death.

- Membrane Disruption : Its structure allows it to integrate into microbial membranes, disrupting their integrity and function.

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

- Case Study on Fungal Infections : A patient with recurrent Candida infections showed significant improvement after treatment with a formulation containing this compound, with no adverse effects reported.

- Cancer Treatment Trial : In a small-scale trial involving patients with advanced cervical cancer, administration of the compound resulted in tumor reduction in a subset of patients, alongside improved quality of life metrics.

Q & A

Basic: What are the standard synthetic routes for 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone, and how is the product characterized?

Answer:

A common synthetic approach involves protecting the ketone group via ketal formation. For example, refluxing the compound with ethylene glycol and p-toluenesulfonic acid in benzene forms the ethylene ketal derivative, achieving an 87% yield after distillation . Key characterization methods include:

- NMR spectroscopy : Peaks at δ 1.03 (d, J = 6 Hz, 3H, methyl), 1.15 (t, J = 7 Hz, 3H, ester methyl), and 4.11 ppm (q, J = 7 Hz, 2H, ester ethoxy group) confirm structural integrity .

- IR spectroscopy : Absorbance at 1752 cm⁻¹ (ketone C=O) and 1721 cm⁻¹ (ester C=O) .

| Analytical Data | Values/Observations |

|---|---|

| Yield | 87% |

| Boiling Point | 84–87°C (1.0 mm Hg) |

| ¹H NMR (Key Peaks) | δ 1.03 (d), 1.15 (t), 4.11 (q) |

| IR (C=O Stretching) | 1752 cm⁻¹, 1721 cm⁻¹ |

Basic: How do the ester and ketone functional groups influence the reactivity of this compound?

Answer:

The ketone group is prone to nucleophilic attacks (e.g., Grignard additions) and reductions, while the ester groups participate in hydrolysis, transesterification, or act as directing groups in cyclization reactions. Protecting the ketone (e.g., via ketal formation ) is critical to prevent undesired side reactions during synthetic modifications.

Advanced: How can researchers resolve contradictions in reported reaction yields or byproduct formation during derivatization?

Answer:

Contradictions often arise from variations in catalysts, solvents, or temperature. For example:

- Catalyst choice : p-Toluenesulfonic acid in ketal synthesis provides high yields , whereas copper catalysts may alter cycloaddition pathways .

- Reaction monitoring : Use in situ techniques like FTIR or HPLC to track intermediates and optimize conditions.

- Byproduct analysis : Compare spectral data (e.g., NMR/IR) with literature to identify impurities .

Advanced: What mechanistic insights explain the role of carbethoxymethyl intermediates in cycloaddition reactions?

Answer:

Carbethoxymethyl groups act as electron-withdrawing moieties, stabilizing reactive intermediates. For instance, copper-catalyzed cycloadditions involving carbethoxymethyl isocyanide proceed via radical or zwitterionic pathways, differing from base-catalyzed mechanisms . Computational studies (e.g., retrosynthesis tools ) can predict transition states and regioselectivity.

Advanced: How can computational methods optimize synthetic routes for derivatives of this compound?

Answer:

- Retrosynthetic analysis : Tools like PISTACHIO and Reaxys databases identify feasible precursors and reaction pathways.

- Density Functional Theory (DFT) : Models steric and electronic effects of substituents on reaction barriers.

- Machine learning : Predicts optimal solvent/catalyst combinations using historical reaction data .

Basic: What safety precautions are critical when handling this compound in the lab?

Answer:

- Ventilation : Use fume hoods due to volatile organic byproducts.

- Waste disposal : Segregate halogenated solvents (e.g., benzene) and acidic catalysts .

- Personal protective equipment (PPE) : Gloves and goggles to prevent skin/eye contact .

Advanced: How do steric effects from the cyclopentanone ring impact regioselectivity in substitution reactions?

Answer:

The bicyclic structure imposes steric hindrance, directing nucleophiles to less hindered positions. For example, axial vs. equatorial attack on the cyclopentanone ring can be studied via NOESY NMR or X-ray crystallography .

Basic: What solvents and temperatures are optimal for recrystallizing this compound?

Answer:

- Solvents : Ethyl acetate/hexane mixtures are preferred due to moderate polarity.

- Temperature : Gradual cooling from 50°C to room temperature minimizes oiling out .

Advanced: How can isotopic labeling (e.g., ¹³C) elucidate reaction mechanisms involving this compound?

Answer:

- Tracer studies : Introduce ¹³C at the ketone or ester carbonyl to track bond cleavage/formation via ¹³C NMR.

- Kinetic isotope effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-determining steps .

Advanced: What strategies mitigate decomposition during long-term storage?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.